(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a bromofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-5-fluorobenzyl bromide and ®-pyrrolidin-3-ol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as the reduction of the bromofluorophenyl group to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), DMF as solvent.
Major Products
Oxidation: (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-one.
Reduction: (3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol.
Substitution: (3R)-1-[(2-amino-5-fluorophenyl)methyl]pyrrolidin-3-ol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromofluorophenyl group enhances binding affinity through halogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-[(2-chloro-5-fluorophenyl)methyl]pyrrolidin-3-ol
- (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol
Uniqueness
- Halogen Substitution : The presence of both bromine and fluorine atoms in the phenyl ring provides unique electronic properties, influencing reactivity and binding characteristics.
- Chirality : The (3R) configuration offers specific stereochemical advantages in asymmetric synthesis and biological activity.
This detailed overview provides a comprehensive understanding of (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-11-2-1-9(13)5-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIELNKMYBNOAAQ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=C(C=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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